molecular formula C13H5Cl2F3N2 B2437285 2-Chloro-6-(3-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 338749-85-2

2-Chloro-6-(3-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B2437285
CAS No.: 338749-85-2
M. Wt: 317.09
InChI Key: JXRGSEZMZQLIPO-UHFFFAOYSA-N
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Description

2-Chloro-6-(3-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound belonging to the pyridinecarboxylic acids family This compound is characterized by its unique structure, which includes both chloro and trifluoromethyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(3-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-3-cyanopyridine with 3-chlorobenzotrifluoride under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(3-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridinecarboxylic acids.

Scientific Research Applications

2-Chloro-6-(3-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(3-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyridine-3-carbonitrile
  • 6-(3-Chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
  • 2-Chloro-6-(3-chlorophenyl)pyridine-3-carbonitrile

Uniqueness

Compared to similar compounds, 2-Chloro-6-(3-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile is unique due to the presence of both chloro and trifluoromethyl groups

Properties

IUPAC Name

2-chloro-6-(3-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5Cl2F3N2/c14-8-3-1-2-7(4-8)11-5-10(13(16,17)18)9(6-19)12(15)20-11/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRGSEZMZQLIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=C(C(=C2)C(F)(F)F)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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